molecular formula C6H12ClF2NO2 B6223867 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride CAS No. 2763749-27-3

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride

Cat. No.: B6223867
CAS No.: 2763749-27-3
M. Wt: 203.6
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Description

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-fluoro-4-(fluoromethyl)pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

2763749-27-3

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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